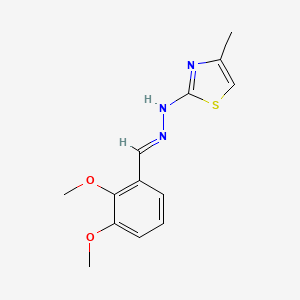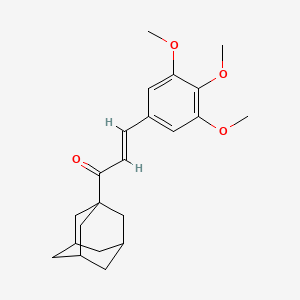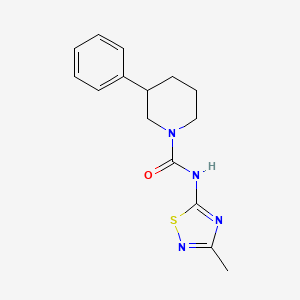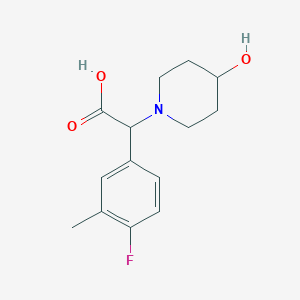![molecular formula C21H23NO4 B3916658 8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B3916658.png)
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
描述
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, also known as DMH1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMH1 is a synthetic organic compound that belongs to the class of chromen-4-one derivatives.
作用机制
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one inhibits the activity of the TGF-β pathway by binding to the type I receptor kinase, which is involved in the downstream signaling pathway of TGF-β. This compound prevents the activation of the downstream signaling pathway, leading to the inhibition of cell growth and differentiation. The TGF-β pathway is involved in the regulation of various cellular processes, including cell proliferation, migration, and apoptosis. The inhibition of this pathway by this compound has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of the TGF-β pathway by this compound leads to the inhibition of cell growth and differentiation. This compound has been shown to induce apoptosis in cancer cells and to reduce fibrosis in animal models. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
实验室实验的优点和局限性
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied, and its mechanism of action is well understood. This compound has potential therapeutic applications in various diseases, making it a useful tool for drug discovery and development. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in cell-based assays. This compound also has low bioavailability, which can limit its effectiveness in animal models.
未来方向
For 8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one research include the development of more potent and selective inhibitors of the TGF-β pathway. The use of this compound in combination with other drugs for the treatment of various diseases is also an area of future research. The development of new drug delivery systems for this compound can also improve its bioavailability and effectiveness in animal models. Overall, this compound has significant potential for the development of new therapies for various diseases.
科学研究应用
8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases. This compound has been shown to inhibit the activity of the transforming growth factor-beta (TGF-β) pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis. The TGF-β pathway plays a crucial role in the pathogenesis of many diseases, including cancer and fibrosis. This compound has been shown to inhibit the growth of various cancer cells and to reduce fibrosis in animal models.
属性
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-4-22(5-2)12-16-18(23)11-10-15-20(24)17(13-26-21(15)16)14-8-6-7-9-19(14)25-3/h6-11,13,23H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVTWANGWOBKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinamide](/img/structure/B3916592.png)
![4-(2-methoxy-4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3916600.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3916607.png)
![6-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3916613.png)
![N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3916617.png)




![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3916667.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916672.png)
![1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B3916677.png)
![N'-[1-(3-bromo-4-methoxyphenyl)ethylidene]-2-[(4-chlorophenyl)thio]propanohydrazide](/img/structure/B3916680.png)
